molecular formula C9H6ClFO2 B13196076 (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid

Cat. No.: B13196076
M. Wt: 200.59 g/mol
InChI Key: FIZXMBFEGMNOLU-YVMONPNESA-N
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Description

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group and a fluorine atom attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid typically involves the reaction of 3-chlorobenzaldehyde with fluorinated reagents under controlled conditions. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the propenoic acid structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and chlorophenyl group allows the compound to engage in unique binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid is unique due to the specific positioning of the fluorine atom and the chlorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5-

InChI Key

FIZXMBFEGMNOLU-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(/C(=O)O)\F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C(=O)O)F

Origin of Product

United States

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